methyl 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzoate
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Overview
Description
Methyl 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzoate is a complex organic compound that features a benzoate ester linked to an indole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzoate typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling Reaction: The acetylated indole is coupled with methyl 4-aminobenzoate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Amide or ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, methyl 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzoate serves as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile building block.
Biology
The compound’s indole moiety is of particular interest in biological research due to its presence in many bioactive molecules. It can be used to study enzyme interactions and receptor binding in biochemical assays.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for developing anti-inflammatory or anticancer agents. The acetylamino group can be modified to enhance biological activity and selectivity.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism by which methyl 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzoate exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. The indole ring can engage in π-π stacking interactions, while the acetylamino group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A simpler ester derivative used in organic synthesis.
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: A related compound with a chloro and methoxy substitution, used as a metabolite in drug studies.
Uniqueness
Methyl 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzoate is unique due to its combination of an indole ring and a benzoate ester, providing a distinct set of chemical properties and reactivity. This combination allows for diverse applications in various fields, from medicinal chemistry to industrial synthesis.
Properties
Molecular Formula |
C20H19N3O4 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
methyl 4-[[2-(4-acetamidoindol-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C20H19N3O4/c1-13(24)21-17-4-3-5-18-16(17)10-11-23(18)12-19(25)22-15-8-6-14(7-9-15)20(26)27-2/h3-11H,12H2,1-2H3,(H,21,24)(H,22,25) |
InChI Key |
RKIAAVKCIPQMPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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